molecular formula C7H16ClNO2 B3279036 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 685898-39-9

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No.: B3279036
CAS No.: 685898-39-9
M. Wt: 181.66 g/mol
InChI Key: HZQWRYHUNMXMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chemical compound with significant importance in various fields of science and industry. It is a derivative of 4-methylpentanoic acid, featuring an aminomethyl group attached to the second carbon atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The process begins with 4-methylpentanoic acid.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields primary amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-methylpentanoic acid
  • 4-Methylpentanoic acid
  • 2-(Aminomethyl)pentanoic acid

Uniqueness

2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the aminomethyl group and the hydrochloride form enhances its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 2
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 3
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 4
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 5
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Reactant of Route 6
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

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